In vitro toxicity and hazard profile of 3-Methyl-1-(4-pyridyl)-1-butylamine
In vitro toxicity and hazard profile of 3-Methyl-1-(4-pyridyl)-1-butylamine
An in-depth technical analysis of 3-Methyl-1-(4-pyridyl)-1-butylamine (CAS: 1178634-82-6) requires a rigorous deconstruction of its structural pharmacophores. As a versatile building block featuring a lipophilic branched alkylamine and a basic pyridine ring, this compound presents specific toxicological liabilities.
This whitepaper establishes a predictive and empirical framework for evaluating the in vitro toxicity and hazard profile of 3-Methyl-1-(4-pyridyl)-1-butylamine, detailing the causality behind its structural alerts and providing self-validating experimental protocols for drug development professionals.
Structural Hazard Deconstruction & Mechanistic Causality
The toxicity profile of 3-Methyl-1-(4-pyridyl)-1-butylamine is driven by two distinct structural vectors, each engaging different cellular targets:
Vector A: The 4-Pyridyl Moiety and hERG Liability
The presence of a basic, aromatic pyridine ring is a well-documented structural alert for cardiotoxicity. The basic nitrogen of the 4-pyridyl group remains protonated at physiological pH, allowing it to coordinate via cation- π and π
π stacking with the aromatic residues (Tyr652 and Phe656) lining the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel[1]. Inhibition of the hERG channel delays ventricular repolarization, manifesting clinically as QT interval prolongation and potentially fatal Torsades de Pointes (TdP)[2].Vector B: The Alkylamine Chain and CYP-Mediated Inactivation
Primary and secondary alkylamines are highly susceptible to Cytochrome P450 (CYP)-mediated metabolism. The 3-methylbutylamine chain undergoes N-oxidation or α -carbon hydroxylation. Crucially, density functional theory (DFT) and empirical studies demonstrate that alkylamines can form reactive nitrosoalkane intermediates[3]. These intermediates bind quasi-irreversibly to the ferrous heme iron of CYP enzymes (particularly CYP3A4 and CYP2D6), resulting in Mechanism-Based Inactivation (MBI)[3]. This leads to severe hepatotoxicity and drug-drug interaction (DDI) risks.
Vector C: Lysosomotropism and Apoptosis
As a lipophilic weak base, the compound exhibits lysosomotropic properties. It diffuses across cell membranes in its unprotonated state but becomes trapped upon protonation within the acidic environment of lysosomes. This accumulation disrupts lysosomal function, induces phospholipidosis, and triggers mitochondrial uncoupling, ultimately leading to cell-cycle arrest and apoptosis[4][5].
Systems-Level Toxicity Pathway
The following diagram maps the structural features of 3-Methyl-1-(4-pyridyl)-1-butylamine to their respective molecular targets and pathological outcomes.
Systems-level toxicity pathway mapping structural vectors to hazard outcomes.
Core In Vitro Toxicity Assays & Protocols
To empirically validate the predicted hazard profile, the following self-validating protocols must be executed. Each protocol is designed to isolate the specific mechanistic liabilities of the compound.
Protocol 1: Automated Patch-Clamp hERG Assay (Cardiotoxicity)
Causality: Radioligand binding assays cannot distinguish between channel states. Because hERG channels inactivate rapidly upon depolarization, functional block must be measured during the recovery from inactivation (the "tail current"). We use Chinese Hamster Ovary (CHO) cells because they lack endogenous background currents that confound hERG measurements. Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the Kv11.1 (hERG) channel. Harvest and suspend in extracellular recording solution.
-
Electrophysiology Setup: Apply cells to a planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration (seal resistance > 1 G Ω ).
-
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse 3-Methyl-1-(4-pyridyl)-1-butylamine at escalating concentrations (0.1 µM to 30 µM).
-
Self-Validation: Run a negative control (0.1% DMSO) to ensure baseline stability, and a positive control (0.1 µM Terfenadine) to confirm >90% tail current block.
-
Data Analysis: Calculate the fractional block of the peak tail current to generate an IC50 curve.
Protocol 2: CYP3A4 Mechanism-Based Inactivation (MBI) Assay
Causality: To differentiate reversible competitive inhibition from irreversible MBI (driven by the alkylamine's conversion to a nitrosoalkane), we utilize an IC50 shift assay. If the compound requires catalytic turnover to become toxic, pre-incubating it with the necessary cofactor (NADPH) will drastically lower its IC50 . Methodology:
-
Reaction Mixture: Prepare Human Liver Microsomes (HLM) at 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation Phase: Aliquot the mixture into two plates. To Plate A, add an NADPH regenerating system. To Plate B, add buffer only. Add the test compound (0.1 to 50 µM) to both plates and incubate for 30 minutes at 37°C.
-
Substrate Addition: Add a CYP3A4-specific probe substrate (e.g., Midazolam) along with NADPH to Plate B to initiate the reaction.
-
Termination & Analysis: Quench reactions after 10 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the formation of 1'-hydroxymidazolam via LC-MS/MS.
-
Self-Validation: Use Verapamil as a positive MBI control (expected shift > 2.0x) and Ketoconazole as a reversible inhibitor control (expected shift ~ 1.0x).
-
Data Analysis: Calculate the IC50 for both conditions. An IC50 shift ratio (Plate B IC50 / Plate A IC50 ) > 1.5 indicates MBI.
Protocol 3: Multiparametric Cytotoxicity (Hepatotoxicity)
Causality: Alkylamines induce cell death through mitochondrial uncoupling before membrane rupture[4]. Standard ATP assays (like CellTiter-Glo) cannot differentiate between early apoptosis and late necrosis. High-Content Screening (HCS) with multiplexed fluorescent dyes resolves this temporal mechanism. Methodology:
-
Cell Seeding: Seed HepG2 cells in 384-well plates at 5,000 cells/well. Incubate for 24 hours.
-
Treatment: Expose cells to the compound (1 µM to 100 µM) for 72 hours.
-
Staining: Add a dye cocktail containing Hoechst 33342 (nuclear condensation), TMRM (mitochondrial membrane potential), and TO-PRO-3 (plasma membrane integrity).
-
Imaging & Validation: Image using an automated confocal microscope. Use Chlorpromazine as a positive control for phospholipidosis and mitochondrial toxicity.
-
Data Analysis: Quantify the loss of TMRM signal (early apoptosis) versus the gain of TO-PRO-3 signal (necrosis) to determine the primary mechanism of cytotoxicity.
Quantitative Hazard Profiling
The following table synthesizes the predictive hazard thresholds for 3-Methyl-1-(4-pyridyl)-1-butylamine based on the structure-activity relationships of its constituent moieties.
| Assay Endpoint | Target / Mechanism | Predictive Threshold for Concern | Mechanistic Rationale |
| hERG Blockade | Kv11.1 Potassium Channel | IC50 < 10 µM (High Risk) | Basic pyridyl nitrogen coordinates with pore-lining aromatic residues (Tyr652/Phe656). |
| CYP3A4 MBI | Cytochrome P450 3A4 | IC50 Shift Ratio > 1.5x | Alkylamine oxidation yields reactive nitrosoalkanes that bind heme iron. |
| Cytotoxicity | HepG2 Cell Viability | IC50 < 50 µM | Lysosomotropism leads to phospholipidosis and mitochondrial uncoupling. |
| Genotoxicity | Ames Test (Salmonella) | Positive in TA98/TA100 | Reactive metabolic intermediates may cause frameshift or missense mutations. |
Conclusion & Risk Mitigation Strategy
3-Methyl-1-(4-pyridyl)-1-butylamine presents a complex in vitro hazard profile. The 4-pyridyl ring introduces significant hERG liability, while the 3-methylbutylamine chain acts as a substrate for CYP-mediated mechanism-based inactivation.
Mitigation in Drug Design: If this compound is utilized as a scaffold, medicinal chemistry efforts should focus on reducing the basicity (pKa) of the pyridine nitrogen (e.g., via ortho-fluorination) to mitigate hERG binding. Furthermore, introducing steric hindrance at the α -carbon of the alkylamine chain can obstruct CYP-mediated N-oxidation, thereby preventing the formation of toxic nitrosoalkane intermediates.
References
- Characterization of 4-Nitrophenylpropyl-N-alkylamine Interactions with Sigma Receptors.National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFFjk5SOwxX6hU_jpWU97UlvhVdnsOLc0EvsfZkTC44NI1KH5sk_IxbMnWQIMxlv3i8rbfK818GXMfbeCZR_ZztAcUJNksYqiv7f5ChiuSZ5kWYr1nHIrVfGuz_OKIhI90QBFM0KmmBSmK8RM=]
- Synthesis and Biological Evaluation of Telmisartan Alkylamine Derivatives as Potential Anticancer Agents.International Institute of Anticancer Research (IIAR Journals).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmBiVUyiYZyK7Cc9zP-K6rwc2XsiV1xnm1r53zisNVUXc21HWvykQQOup9zsFY499rY889Ta1lnCn89X_p4ZtKcCXdKBpERqWi7Qub-6LH658rnjFncwxjpWMTHHmZn9g5tOWvGT4SXV23NeJCseesY1Q7qSaWfjqfX8EcBwm7SA==]
- Importance of H-Abstraction in the Final Step of Nitrosoalkane Formation in the Mechanism-Based Inactivation of Cytochrome P450 by Amine-Containing Drugs.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPyOECzlYdXiJkSxUATKobXQ-aHLjqsINPXMeaZwdhnhHwFiZB8LI0GY091f6AhiWe74UExygwnj4DZMjXzv4SYDAObVc226UcJI_cLkfNNseAXGgeWIK2OPfJX91RdYYWHjWLZA==]
- Pyridine as a potent antimicrobial agent and its recent discoveries.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrq_gVYUcgmsCT_djErvx-Bgit3X_LPSyxr74cq0-lpSAS9sCu0iGfsc8E5gzgrm2CDu8ZjY53UEX_p_s94zeg7H0AH33QuoTVoEm6X7h7h_iiR8FGUomTDa6KlmUklJFWmhSTIFcYCEjhVJzrmgcsBo84RbsLZWjHL2r1MQES1RGQWywKSP_DUC7eaihdD6p82-x_BhWsXyroX_TK_nFHAC0mVVGboUlB_-ZgW7Ilh7Q=]
- A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure–Activity Relationship Studies.American Chemical Society (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv-Auldh58VB6CScp7bfIwclhwowcLoooUDaSBQ5wOG86SOfj6BGhBe5Dsg4sbHxj5ITbw0DON6xAtorZFJ8L4EnC4wm09egHvA9zatW7w7Y6DBmdIzYNekapKI3an65ODApV1osw4dm8fW3BWCJ6N]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Importance of H-Abstraction in the Final Step of Nitrosoalkane Formation in the Mechanism-Based Inactivation of Cytochrome P450 by Amine-Containing Drugs [mdpi.com]
- 4. Characterization of 4-Nitrophenylpropyl-N-alkylamine Interactions with Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
